molecular formula C17H14N4S B2830466 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine CAS No. 1006494-43-4

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine

Cat. No. B2830466
CAS RN: 1006494-43-4
M. Wt: 306.39
InChI Key: MNGHVJVVPAUOSO-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely investigated . For example, one method uses phenylhydrazine and ethyl acetoacetate as starting materials .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine and its derivatives have been synthesized through various techniques. The synthesis process typically involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding compounds with distinct crystal structures and biological activities (Titi et al., 2020).

  • Characterization and Analysis : The characterization of synthesized compounds is performed using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. This helps in determining their structural properties and potential biological activities (Titi et al., 2020).

Biological Activities

  • Antimicrobial and Antifungal Properties : Several studies have indicated that derivatives of this compound exhibit significant antimicrobial and antifungal activities. These compounds have been tested against various microbial strains, showing potent activities in inhibiting the growth of these microorganisms (Asegbeloyin et al., 2014), (Bansal et al., 2020), (Sharma et al., 2022).

  • Cancer Research : These compounds have shown potential in cancer research, particularly in inducing apoptosis in cancer cells and inhibiting their growth. The efficacy of these compounds against specific cancer cell lines, such as breast cancer cells, has been a subject of interest in various studies (Asegbeloyin et al., 2014), (Bradshaw et al., 2002).

Chemical Properties and Applications

  • Chemical and Physical Properties : The studies on the chemical and physical properties of these compounds, including their spectral data, stability, and solubility, are essential for understanding their potential applications in various fields (Diana et al., 2020).

  • Applications in Sensing and Imaging : Some derivatives have been used in the development of fluorescent and colorimetric probes. These compounds exhibit changes in color and fluorescence under different pH conditions, making them suitable for applications such as real-time pH sensing and intracellular pH imaging (Diana et al., 2020).

properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-12-11-16(21(20-12)13-7-3-2-4-8-13)19-17-18-14-9-5-6-10-15(14)22-17/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGHVJVVPAUOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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